molecular formula C9H19NO B12576845 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine CAS No. 343864-95-9

1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine

Cat. No.: B12576845
CAS No.: 343864-95-9
M. Wt: 157.25 g/mol
InChI Key: DZINBURJUOPNHG-UHFFFAOYSA-N
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Description

1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine is an organic compound characterized by its unique structure, which includes an aziridine ring substituted with a butan-2-yloxy group and three methyl groups Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine typically involves the reaction of 2,2,3-trimethylaziridine with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the butan-2-yloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated aziridines, while reduction can produce amines.

Scientific Research Applications

1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine involves its interaction with molecular targets through its reactive aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, allowing them to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylaziridine: Lacks the butan-2-yloxy group, resulting in different reactivity and applications.

    1-(Methoxy)-2,2,3-trimethylaziridine: Contains a methoxy group instead of butan-2-yloxy, leading to variations in chemical behavior.

    1-(Ethoxy)-2,2,3-trimethylaziridine:

Uniqueness

1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine is unique due to the presence of the butan-2-yloxy group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for particular applications in synthesis and research.

Properties

CAS No.

343864-95-9

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-butan-2-yloxy-2,2,3-trimethylaziridine

InChI

InChI=1S/C9H19NO/c1-6-7(2)11-10-8(3)9(10,4)5/h7-8H,6H2,1-5H3

InChI Key

DZINBURJUOPNHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)ON1C(C1(C)C)C

Origin of Product

United States

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